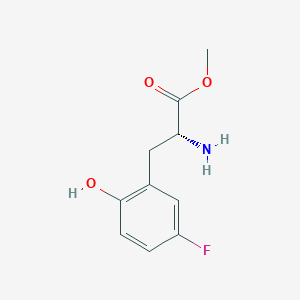
1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene is an organic compound characterized by its unique structural features It contains a benzyloxy group, a tert-butyl group, a methyl group, and a methylsulfonyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride and a strong base such as sodium hydride.
Addition of the methyl group: Methylation can be performed using methyl iodide and a base like potassium carbonate.
Incorporation of the methylsulfonyl group: This can be done by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .
Analyse Chemischer Reaktionen
1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The methylsulfonyl group can be reduced to a methylthiol group using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can undergo nucleophilic substitution reactions, often with halides or other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The benzyloxy group can interact with aromatic residues in proteins, while the tert-butyl group provides steric hindrance, affecting the binding affinity. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1-(Benzyloxy)-2-(tert-butyl)-4-methylbenzene: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
1-(Benzyloxy)-2-(tert-butyl)-5-methylbenzene:
1-(Benzyloxy)-2-(tert-butyl)-4-(methylsulfonyl)benzene: Lacks the methyl group, leading to variations in its reactivity and applications.
The presence of the methylsulfonyl group in 1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene makes it unique, providing additional sites for chemical reactions and interactions .
Eigenschaften
Molekularformel |
C19H24O3S |
|---|---|
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
1-tert-butyl-4-methyl-5-methylsulfonyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C19H24O3S/c1-14-11-17(22-13-15-9-7-6-8-10-15)16(19(2,3)4)12-18(14)23(5,20)21/h6-12H,13H2,1-5H3 |
InChI-Schlüssel |
FEENDLLKUNUXHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C)C(C)(C)C)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Benzyl 7-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13052097.png)

![Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13052104.png)
![8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13052111.png)

![Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13052125.png)
![2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate](/img/structure/B13052137.png)

